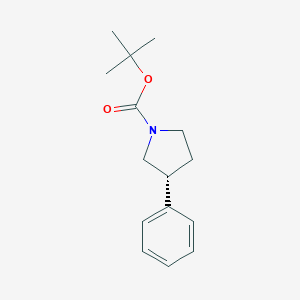

(R)-1-Boc-3-Phenyl-pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-1-Boc-3-Phenyl-pyrrolidine” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard that ensures accurate results .

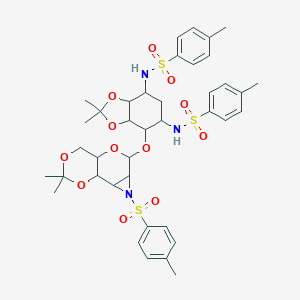

Molecular Structure Analysis

The molecular formula of “®-1-Boc-3-Phenyl-pyrrolidine” is C15H21NO2 . Its average mass is 247.333 Da, and its monoisotopic mass is 247.157227 Da .Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including those in derivatives like (R)-1-Boc-3-Phenyl-pyrrolidine, are essential structures in medicinal chemistry due to their ability to explore the pharmacophore space efficiently due to sp3-hybridization. This characteristic contributes to the stereochemistry of the molecule and increases three-dimensional coverage, enhancing the potential for discovering novel biologically active compounds. The versatility of the pyrrolidine scaffold is further emphasized by its role in the synthesis of compounds with target selectivity, including various bioactive molecules characterized by this ring and its derivatives such as pyrrolizines, pyrrolidine-2-one, and prolinol. The design of new pyrrolidine compounds is guided by synthetic strategies focusing on ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, highlighting the importance of stereochemistry in the biological profile of drug candidates (Li Petri et al., 2021).

Advances in Matrix Metalloproteinase Inhibitors

The pyrrolidine scaffold, as found in (R)-1-Boc-3-Phenyl-pyrrolidine, is crucial in developing inhibitors for matrix metalloproteinases (MMPs), enzymes implicated in various physiological and pathological processes. Pyrrolidine-based MMP inhibitors, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have shown low nanomolar activity against certain MMP subclasses. These findings underscore the potential of the pyrrolidine ring as a foundation for designing selective MMP inhibitors, pointing towards its significant role in creating therapeutic agents for neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).

Ionic Liquid-Modified Materials for Solid-Phase Extraction

While not directly related to (R)-1-Boc-3-Phenyl-pyrrolidine, research on ionic liquids and their incorporation into materials science, including solid-phase extraction, highlights the innovative directions in chemical analysis and separation technologies. These developments reflect the broader context in which pyrrolidine derivatives can be applied, demonstrating the ongoing exploration of new materials and methodologies in chemistry that could potentially intersect with the use of pyrrolidine-based compounds (Vidal et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGWJCQNMMXFBM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439665 |

Source

|

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-Phenylpyrrolidine | |

CAS RN |

145549-11-7 |

Source

|

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)